

Benzenedimethanamine-diethylamine molecular structure and formula

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Compound of Interest

Compound Name: *Benzenedimethanamine-diethylamine*

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An In-depth Technical Guide to **Benzenedimethanamine-Diethylamine**: Molecular Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of benzenedimethanamine and diethylamine, with a specific focus on the combined entity identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride. This molecule serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

Diethylamine

Diethylamine is a secondary amine with the chemical formula $C_4H_{11}N$. Its structure consists of an amino group attached to two ethyl substituents. It is a colorless, volatile liquid with a characteristic ammonia-like odor.^{[1][2]}

Benzenedimethanamine

Benzenedimethanamine, also known as xylylenediamine, exists in three isomeric forms: ortho-, meta-, and para-. The most common isomers in industrial applications are 1,3-benzenedimethanamine (m-xylylenediamine) and 1,4-benzenedimethanamine (p-

xylylenediamine).[3][4][5] The general chemical formula for benzenedimethanamine is $C_8H_{12}N_2$. The structure features a benzene ring with two aminomethyl substituents.

Benzenedimethanamine-diethylamine (PROTAC Linker)

The entity referred to as "**Benzenedimethanamine-diethylamine**" is chemically identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride. It has the CAS number 71277-17-3 and a molecular formula of $C_{16}H_{32}N_6$ (as the free base) and a molecular weight of approximately 308.5 g/mol .[6][7][8] This molecule is a diamine that incorporates structural features of both benzenedimethanamine and oligoamines, and it functions as an alkyl chain-based PROTAC linker.[9]

Physicochemical Properties

The following tables summarize the key physicochemical properties of diethylamine, 1,3-benzenedimethanamine, 1,4-benzenedimethanamine, and the specified "**Benzenedimethanamine-diethylamine**" PROTAC linker. Data for the specific PROTAC linker is limited in publicly available literature; therefore, some properties are not available.

Table 1: Physicochemical Properties of Diethylamine

Property	Value
Molecular Formula	$C_4H_{11}N$
Molecular Weight	73.14 g/mol [8]
Appearance	Colorless liquid[2]
Odor	Fishy, ammonia-like[2]
Melting Point	-50 °C[8]
Boiling Point	55.5 °C[8]
Density	0.707 g/cm ³ at 20 °C
Solubility	Miscible with water and most organic solvents[2]

Table 2: Physicochemical Properties of Benzenedimethanamine Isomers

Property	1,3-Benzenedimethanamine	1,4-Benzenedimethanamine
Molecular Formula	C ₈ H ₁₂ N ₂ [3][5]	C ₈ H ₁₂ N ₂ [4]
Molecular Weight	136.19 g/mol [3][5]	136.19 g/mol [4]
Appearance	Colorless liquid[3]	Light yellow crystals or colorless liquid[4]
Melting Point	12 °C[3]	61.7 °C[4]
Boiling Point	247 °C[3]	230 °C[4]
Density	1.055 g/cm ³	Not readily available
Solubility	Soluble in water	Soluble in water

Table 3: Physicochemical Properties of **Benzenedimethanamine-diethylamine** (PROTAC Linker)

Property	Value
Chemical Name	N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride
CAS Number	71277-17-3[6][7][8]
Molecular Formula	C ₁₆ H ₃₂ N ₆ (free base)[6][7]
Molecular Weight	308.47 g/mol (free base)[6]
Appearance	Not readily available
Melting Point	Not readily available
Boiling Point	Not readily available
Solubility	Not readily available

Experimental Protocols

Detailed experimental protocols for the specific synthesis of N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride are not widely published. However, a general protocol for the synthesis of a PROTAC utilizing a diamine linker is provided below. This is a representative procedure and may require optimization for specific substrates.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of a warhead (targeting the protein of interest) containing a carboxylic acid to a diamine linker, followed by coupling to an E3 ligase ligand.

Materials:

- Warhead-COOH (1.0 eq)
- N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride (or a similar diamine linker) (1.1 eq)
- E3 Ligase Ligand with a reactive group (e.g., NHS ester)
- Coupling agents (e.g., HATU, HOBT) (1.2 eq)
- Base (e.g., DIPEA) (3.0 eq)
- Anhydrous DMF
- Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Procedure:

- Step 1: First Amide Coupling.
 - Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
 - Add the coupling agents (HATU, HOBT) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature.

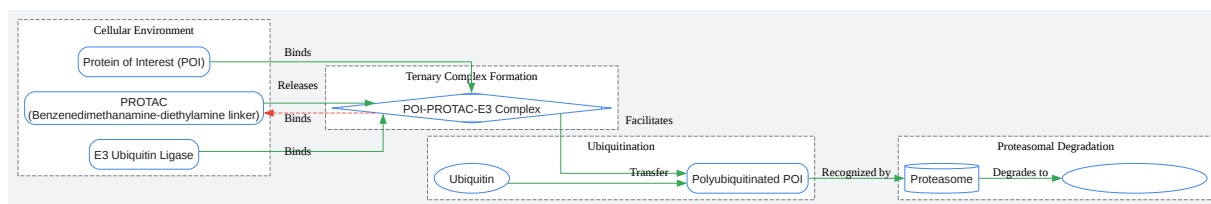
- Add the diamine linker to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, the product can be isolated and purified using standard techniques such as extraction and flash column chromatography.
- Step 2: Second Amide Coupling.
 - The purified product from Step 1, which now has a free amine group from the linker, is dissolved in anhydrous DMF.
 - The E3 Ligase Ligand-NHS ester is added to the solution.
 - The reaction is stirred at room temperature until completion, as monitored by LC-MS.
 - The final PROTAC molecule is then purified by preparative HPLC.

Signaling Pathways and Visualization

The "**Benzenedimethanamine-diethylamine**" linker is a key component in the construction of PROTACs. The mechanism of action for PROTACs involves hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system.

PROTAC-Mediated Protein Degradation Pathway

A PROTAC molecule is heterobifunctional, with one end binding to a target protein of interest (POI) and the other end binding to an E3 ubiquitin ligase. This simultaneous binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting catalytically.^[10]

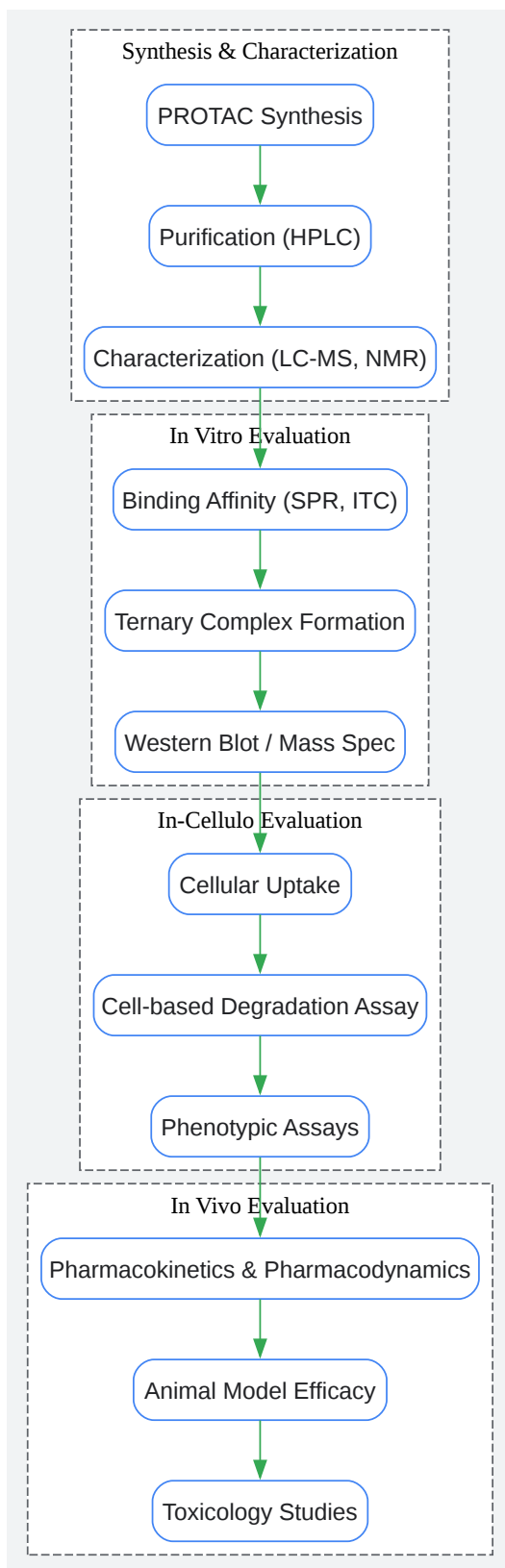


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.



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Caption: Experimental workflow for PROTAC evaluation.

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